Stearoyl glutamic acid
Overview
Description
Stearoyl glutamic acid is a compound formed by the esterification of the amino acid L-glutamic acid with stearic acid . This combination results in a molecule that possesses both hydrophilic and lipophilic properties . It is used in cosmetic formulations and acts as a skin care agent .
Synthesis Analysis
The synthesis of Stearoyl glutamic acid involves the esterification of the amino acid L-glutamic acid with stearic acid . More detailed information about the synthesis process can be found in the paper titled "Formation of quasi-stable nanostructures from L-N-stearoyl glutamic acid and its dimethyl ester on solid surfaces" .Molecular Structure Analysis
Stearoyl glutamic acid has a molecular formula of C23H43NO5 . Its average mass is 413.591 Da and its monoisotopic mass is 413.314117 Da . The structure of Stearoyl glutamic acid contains both hydrophilic and lipophilic properties, making it particularly useful in cosmetic and skincare formulations .Chemical Reactions Analysis
Stearoyl glutamic acid has been observed to form quasi-stable nanostructures . The self-assembling of Stearoyl glutamic acid and its dimethyl ester has been revealed by atomic force microscopy (AFM) . The difference in size, shape, and behavior of the objects, detected on the surface, depends on their chemical nature, solvent, and AFM substrate, as well as deposition technique .Physical And Chemical Properties Analysis
Stearoyl glutamic acid is a white powder . It is soluble in water and stable under normal conditions . Its elemental analysis shows that it contains C, 66.79; H, 10.48; N, 3.39; O, 19.34 .Scientific Research Applications
1. Synthesis and Properties
Stearoyl glutamic acid (C18 Glu) has been synthesized and investigated for its gelation properties. C18 Glu can gel solvents like chloroform and a mixed ethanol/water solution, exhibiting the ability to self-assemble into nanowires in chloroform and lamellar-like microstructures in mixed ethanol/water. This reveals its potential as a gelator with multi-hydrogen bonding sites, useful in various applications like material science and nanotechnology (Key, 2004).
2. Chiral Discrimination
N-stearoyl-glutamic acid has been utilized to investigate chiral discrimination at interfaces, crucial in understanding molecular interactions in biological systems. Studies using surface pressure-area measurements and atomic force microscopy demonstrated its ability to exhibit chiral discrimination, particularly on aqueous CdCl2 solution subphases. This suggests potential applications in the field of stereochemistry and pharmaceuticals (Zhang et al., 2001).
3. Role in Excitatory Neurotransmission
While not directly related to stearoyl glutamic acid, research on glutamic acid, its core structure, has shown its significance as a major excitatory neurotransmitter in the mammalian central nervous system. This has implications for understanding neurodegenerative disorders and developing neurotransmitter receptor antagonists (Catarzi et al., 2007).
4. Potential in Sensor Technology
Glutamate detection, crucial in clinical applications and food processing industries, is being advanced through the development of micro and nanostructured sensor platforms. This highlights the potential of using molecular structures like stearoyl glutamic acid in enhancing sensor performance characteristics (Jamal et al., 2018).
5. Biopolymer Applications
Poly(glutamic acid), closely related to stearoyl glutamic acid, has garnered interest due to its biocompatibility, non-immunogenicity, and biodegradability. Its composites have been studied for medical applications such as antimicrobial materials, vaccine adjuvants, cancer therapy, and tissue regeneration, indicating the vast potential of glutamic acid derivatives in biomedicine (Park et al., 2021).
Future Directions
The ability of Stearoyl glutamic acid to form highly ordered nanostructures sheds light on the functioning of biomolecules in living organisms and allows the development of new agents for drug delivery and additives for food improvement . Future research could focus on the creation of novel polymers for potential medical applications .
properties
IUPAC Name |
(2S)-2-(octadecanoylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFFFUXLAJBBDE-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019641 | |
Record name | N-Stearoyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearoyl glutamic acid | |
CAS RN |
3397-16-8 | |
Record name | N-Stearoyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3397-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamic acid, N-stearoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Stearoyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxooctadecyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEAROYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R4O71786G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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